molecular formula C9H12ClN5 B4898355 N-(3-chloro-4-methylphenyl)imidodicarbonimidic diamide

N-(3-chloro-4-methylphenyl)imidodicarbonimidic diamide

Cat. No. B4898355
M. Wt: 225.68 g/mol
InChI Key: LIIRNJNGOKYCIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)imidodicarbonimidic diamide, commonly known as Chlorantraniliprole, is a new insecticide that has gained popularity in recent years due to its effectiveness in controlling a wide range of pests. Chlorantraniliprole belongs to the group of anthranilic diamides, which are known for their unique mode of action that targets the ryanodine receptor in insect muscle cells.

Mechanism of Action

Chlorantraniliprole acts on the ryanodine receptor in insect muscle cells, causing the release of calcium ions, which disrupts muscle function and causes paralysis and death. This mode of action is unique among insecticides and has been found to be highly effective against a wide range of pests.
Biochemical and Physiological Effects:
Chlorantraniliprole has been found to have low toxicity to mammals and birds, and has a favorable environmental profile due to its low persistence in soil and water. However, like all insecticides, it can have adverse effects on non-target organisms, and careful application is necessary to minimize these effects.

Advantages and Limitations for Lab Experiments

Chlorantraniliprole has several advantages for lab experiments, including its high potency and efficacy, its unique mode of action, and its compatibility with other insecticides. However, its synthesis process is complex and requires careful handling of hazardous chemicals, and its effects on non-target organisms must be carefully monitored.

Future Directions

Future research on Chlorantraniliprole could focus on several areas, including the development of new formulations that are more effective and environmentally friendly, the optimization of application methods to minimize non-target effects, and the identification of new target pests that could benefit from Chlorantraniliprole. Additionally, more research is needed to understand the long-term effects of Chlorantraniliprole on ecosystems and to develop strategies for minimizing these effects.

Synthesis Methods

Chlorantraniliprole is synthesized by reacting 3-chloro-4-methyl aniline with phosgene to form N-(3-chloro-4-methylphenyl)chloroformamide, which is then reacted with aminoguanidine to form Chlorantraniliprole. The synthesis process involves several steps and requires careful handling of hazardous chemicals.

Scientific Research Applications

Chlorantraniliprole has been extensively studied for its insecticidal properties and has been found to be effective against a wide range of pests, including lepidopteran, coleopteran, and hemipteran insects. Its unique mode of action makes it a promising alternative to traditional insecticides, which often have limited efficacy due to the development of resistance in target pests. Chlorantraniliprole has also been tested for its compatibility with other insecticides, and has been found to enhance the efficacy of some insecticides when used in combination.

properties

IUPAC Name

2-(3-chloro-4-methylphenyl)-1-(diaminomethylidene)guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN5/c1-5-2-3-6(4-7(5)10)14-9(13)15-8(11)12/h2-4H,1H3,(H6,11,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIRNJNGOKYCIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C(N)N=C(N)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[{[Amino(imino)methyl]amino}(imino)methyl]amino}-2-chloro-1-methylbenzene

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